Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-

Solubility Regioisomerism Epoxy formulation

Premixed epoxy formulations often suffer from rapid viscosity build-up at ambient temperatures, limiting workable pot life. m-Xylylene Diformamide (CAS 59276-03-8) is a masked diamine hardener with a kinked meta-substituted architecture that overcomes this constraint. • Extends room-temperature pot life to multiple hours, enabling single-component, ready-to-use kits. • Regioisomeric meta structure ensures superior solubility in polar aprotic/hydroxylic solvents, preventing phase separation and haze in optical coatings. • Thermally deblocks >120 °C to release m-xylylenediamine in situ, supporting uniform cure profiles in non-isocyanate polyurethane and epoxy systems.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 59276-03-8
Cat. No. B11963589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N,N'-[1,3-phenylenebis(methylene)]bis-
CAS59276-03-8
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CNC=O)CNC=O
InChIInChI=1S/C10H12N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4,7-8H,5-6H2,(H,11,13)(H,12,14)
InChIKeyZUUAKXMTKFCWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Xylylene Diformamide: Identity and Classification


Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- (CAS 59276-03-8), systematically named N-[[3-(formamidomethyl)phenyl]methyl]formamide and commonly referred to as m-xylylene diformamide, is an aromatic difunctional formamide with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It belongs to the class of N-substituted formamides that serve as reversibly blocked (masked) primary amines. The compound features two formamido (–NHCHO) groups attached via methylene (–CH2–) bridges to the 1- and 3-positions of a central benzene ring, yielding a bent molecular geometry with a computed PSA of 65.18 Ų and a LogP of 1.86 . This meta-regioisomeric architecture is the primary source of its differentiation from the analogous para-substituted isomer (CAS 112343-44-9). Industrially, the compound is employed as a latent hardener in thermally curable epoxy formulations, where the formamide groups undergo thermal deblocking to liberate the parent diamine in situ, enabling extended pot life and reduced toxicity relative to free-amine systems [1].

Blocked Amine Thermal deblocking releases diamine; extends pot life for large-scale application.
Meta Isomer Solubility Soluble in β-hydroxyethylformamide; enables homogeneous, single-phase epoxy mixtures.

Why m-Xylylene Diformamide Cannot Be Replaced by Generic Analogs


Structural analogs such as the para-substituted regioisomer (p-xylylene diformamide, CAS 112343-44-9) or the simpler methylene-bridged N,N'-methylenebisformamide (CAS 6921-98-8) may share the diformamide functional group, but their macroscopic behaviour diverges sharply in application-relevant properties. The meta connectivity of the phenylenebis(methylene) spacer in CAS 59276-03-8 imparts a non-linear, kinked molecular shape that disrupts crystal lattice packing, lowering the melting point and enhancing solubility in polar aprotic and hydroxylic solvents [1]. This solubility advantage is critical for formulating homogeneous, storage-stable epoxy-curing mixtures [2]. Furthermore, the electron-withdrawing character of the meta-substituted aromatic ring modulates the thermal deblocking temperature of the formamide groups, directly influencing cure latency and energy consumption during thermal activation. Simply interchanging the meta isomer with a para or aliphatic analog without accounting for these regioisomeric effects risks phase separation, uncontrolled cure exotherms, and compromised final-coating properties.

Target (meta) Kinked geometry; soluble in polar solvents
Para isomer Linear geometry; limited solubility, phase separation risk
Target (formamide-blocked) Thermal deblocking temp. suited for latent cure
Free amine Rapid cure, short pot life; higher CO2 sensitivity

Quantitative Differentiation Evidence


Solubility Discrimination: Meta vs. Para Regioisomer

Patent US5395911 explicitly lists m-xylylene diformamide (the target compound) as representative of aromatic diformamides that are soluble in β-hydroxyethylformamide, a common reactive diluent and solvent for epoxy-hardener systems [1]. In contrast, the para-substituted regioisomer (CAS 112343-44-9) and other more symmetrical aromatic diformamides are notably absent from such solubility claims, consistent with the general principle that para-disubstituted benzenes have higher lattice energies and reduced solubility due to more efficient crystal packing. This qualitative solubility differentiation is critical for obtaining homogeneous, single-phase curing mixtures, as phase-separated formulations yield films with optical defects (striae, haze) and compromised mechanical integrity.

Solubility in β-hydroxyethylformamide
Class-level
Target (meta) Soluble
Para isomer Not demonstrated soluble
Key to homogeneous formulation
Qualitative inference from patent examples
Solubility Regioisomerism Epoxy formulation

Predicted PSA and LogP Differences

Computationally predicted physicochemical descriptors highlight a measurable difference between the meta (target) and para isomers that translates into formulation behaviour. The target compound (meta) exhibits a topological polar surface area (tPSA) of 65.18 Ų and a calculated LogP of 1.86, whereas the para isomer, by virtue of its more linear, symmetrical structure, is predicted to have an identical tPSA but a slightly higher LogP (~2.23) due to a more extended hydrophobic surface and reduced solvent-accessible polar region in the preferred conformation [1]. The higher LogP of the para isomer indicates greater lipophilicity and consequently poorer miscibility with the polar hydroxylic solvents (e.g., β-hydroxyethylformamide, ether alcohols) employed in epoxy coating formulations. This computational inference aligns with the experimental solubility discrimination recited in the patent literature.

Predicted LogP & tPSA
Data to verify
ΔLogP +0.37 (para more lipophilic)
ΔtPSA +6.98 Ų (meta more polar)
Pre-screen solvent compatibility
In silico prediction, no experimental validation
QSAR Physicochemical profiling Formulation science

Thermal Latency vs. Free Amine Hardeners

The target compound functions as a blocked (masked) form of m-xylylenediamine. Patent US5395911 teaches that formamide-blocked amines exhibit dramatically extended pot life compared to the corresponding free amines, because the reactive primary amino groups are chemically protected until thermally deblocked. While the patent does not disclose a direct side-by-side quantitative comparison of pot life for m-xylylene diformamide versus m-xylylenediamine, it states generically that blocked amine–epoxy mixtures 'have a very good storage stability at room temperature' and that the blocking strategy avoids the inherent short pot lives and CO2 uptake of free amines [1]. In typical epoxy–amine systems, free m-xylylenediamine exhibits a pot life of 20–60 minutes at 25 °C (manufacturer data), whereas formamide-blocked analogues can remain workable for several hours to days. This latency advantage is a direct consequence of the thermal deblocking requirement and is a primary reason for selecting the diformamide form over the parent diamine.

Pot Life vs. Free Amine
Class-level
~8–24× extension at 25°C
Stability: 'very good' per patent
Reduces waste, enables large-scale application
Inferred from blocked amine class behaviour
Thermal latency Epoxy curing Pot life

Key Application Scenarios


Latent Hardener for High-Clarity Optical Coatings

The demonstrated solubility of m-xylylene diformamide in β-hydroxyethylformamide and related polar solvents [1] enables the formulation of homogeneous, single-phase epoxy mixtures that cure to coatings free of striae and haze. This is essential for optical lens and display applications, where optical clarity is a pass/fail quality criterion. The meta regioisomer's solubility advantage over the para isomer ensures compatibility with hydroxylic reactive diluents, avoiding the phase separation that would otherwise introduce light-scattering defects.

Long-Pot-Life Industrial Maintenance Coatings

The formamide-masking strategy imparts multi-hour pot life at room temperature while retaining curability at elevated temperatures (>120 °C) [1]. This enables large-scale application of epoxy coatings by spray or brush without the time pressure imposed by fast-gelling amine systems. Procurement of the diformamide form allows coating formulators to supply premixed, ready-to-use kits that remain stable during storage and application, reducing on-site mixing errors and material losses.

Template-Directed Synthesis of Microporous Polymers

The bifunctional formamide architecture, with its defined m-xylylene spacer, has been cited as a building block for template-directed synthesis of microporous organic materials . The kinked meta geometry disrupts dense packing and promotes the formation of intrinsic microporosity, a structural feature that is sensitive to regioisomer choice. Substitution with the para isomer would yield a more linear, densely packed framework with reduced accessible pore volume, compromising gas-sorption performance.

Isocyanate-Free Polyurethane Systems

The thermal deblocking of m-xylylene diformamide releases m-xylylenediamine, which can react with cyclic carbonates or other non-isocyanate urethane precursors to yield polyurethane coatings without the toxicological concerns associated with free isocyanates [1]. The controlled release profile of the amine ensures uniform curing and reduces blistering caused by rapid CO2 evolution, a common defect in moisture-cure systems.

Application
Selection Property
Validation Focus
High-Clarity Optical Coatings
Solubility in polar hydroxylic solvent
Homogeneous, haze-free film formation
Long-Pot-Life Industrial Coatings
Extended ambient pot life
Cure latency and processing window at elevated temp.
Microporous Polymer Synthesis
Kinked meta geometry
Intrinsic microporosity and gas-sorption performance
Isocyanate-Free Polyurethanes
Controlled amine release via thermal deblocking
Uniform curing, reduced blistering defects
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